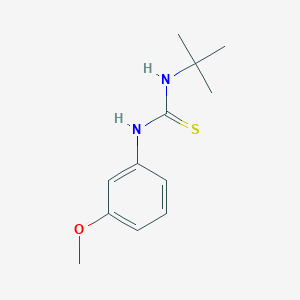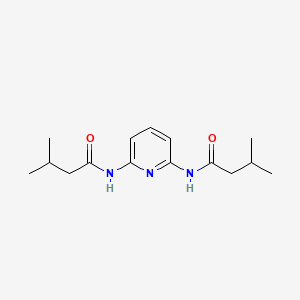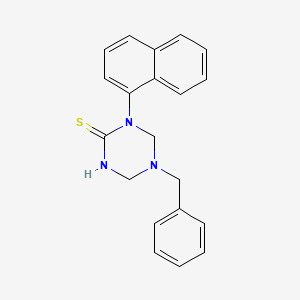
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 was first synthesized in 1995 and has since been used to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.
Mechanism of Action
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea inhibits the JAK/STAT signaling pathway by binding to the JAK kinase domain and preventing its activation. This prevents the phosphorylation of STAT proteins, which are essential for the transcription of genes involved in cell growth and differentiation. By inhibiting this pathway, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea can induce apoptosis and inhibit proliferation by blocking the JAK/STAT signaling pathway. In autoimmune and inflammatory diseases, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea can reduce inflammation by inhibiting cytokine production. N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its specificity for the JAK/STAT signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. However, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has a short half-life and can be unstable in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are many future directions for research involving N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the development of more stable analogs of N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea that can be used in a wider range of experiments. Another area of interest is the use of N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea in combination with other therapies to enhance their effectiveness. Additionally, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea could be used to study the role of the JAK/STAT pathway in other diseases, such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea is a small molecule inhibitor that has been widely used in scientific research to study the JAK/STAT signaling pathway. N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has a specific mechanism of action and has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use, N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been an important tool in understanding the role of the JAK/STAT pathway in disease and has the potential to be used in future therapies.
Synthesis Methods
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea is synthesized by reacting tert-butyl isocyanate with 3-methoxyaniline to form N-(tert-butyl)-N'-(3-methoxyphenyl)urea. This intermediate is then reacted with thiourea to form N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea. The synthesis of N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea is a multi-step process that requires careful attention to detail and purification to ensure high purity.
Scientific Research Applications
N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been widely used in scientific research as a JAK/STAT signaling pathway inhibitor. The JAK/STAT signaling pathway is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-(tert-butyl)-N'-(3-methoxyphenyl)thiourea has been used to study the role of the JAK/STAT pathway in these diseases and to develop potential therapeutics.
properties
IUPAC Name |
1-tert-butyl-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-12(2,3)14-11(16)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPONRMKHMENHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-(3-methoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)


![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)
![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)


